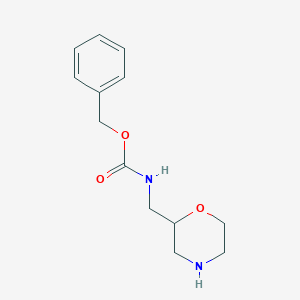

Benzyl (morpholin-2-ylmethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(morpholin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITIVZRVVCHGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442162 | |

| Record name | Benzyl (morpholin-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027375-80-9 | |

| Record name | Benzyl (morpholin-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Relevance of Benzyl Morpholin 2 Ylmethyl Carbamate and Analogs

Enzyme Inhibition Studies

The inhibitory activity of a compound against specific enzymes is a cornerstone of drug discovery, providing insight into its potential therapeutic applications. Benzyl (B1604629) (morpholin-2-ylmethyl)carbamate and its structural analogs have been investigated or are predicted to have activity against several key enzymes involved in human health and disease.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Carbamates are a well-established class of cholinesterase inhibitors. mdpi.com

Studies on various benzyl carbamate (B1207046) derivatives have demonstrated their potential as cholinesterase inhibitors. For instance, a series of novel benzene-based carbamates showed that inhibitory potency was generally stronger against BChE than AChE. nih.gov Specifically, benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate were identified as potent inhibitors, with the latter having an IC₅₀ value against BChE comparable to the standard drug galanthamine. nih.gov Another study on substituted benzyl N-phenylcarbamates reported IC₅₀ values ranging from 199 to 535 µM for AChE and 21 to 177 µM for BChE, also indicating a general preference for BChE inhibition. mdpi.com

Similarly, the morpholine (B109124) moiety is a key feature in some cholinesterase inhibitors. A series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and tested for their anti-cholinesterase activities. nih.gov Compound 11g from this series, which features a morpholine ring, was the most potent inhibitor of both AChE and BChE with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. nih.gov Furthermore, morpholine-based chalcones have also been evaluated, with compound MO5 showing the most potent AChE inhibition with an IC₅₀ of 6.1 µM. mdpi.com

The selectivity index (SI), calculated as the ratio of IC₅₀(AChE)/IC₅₀(BChE), indicates the preferential inhibition of one enzyme over the other. A value greater than 1 signifies BChE selectivity. For many benzyl carbamate derivatives, a preference for BChE has been observed. nih.govmdpi.com For example, novel sulfonamide-based benzyl carbamates have been shown to be highly selective BChE inhibitors, with one derivative exhibiting an SI of approximately 34. nih.gov This selectivity is considered beneficial in later stages of Alzheimer's disease where BChE levels increase. nih.gov

Based on these findings for analogous compounds, it is plausible that Benzyl (morpholin-2-ylmethyl)carbamate would exhibit inhibitory activity against both AChE and BChE, potentially with a preference for BChE. The combination of the benzyl carbamate group, a known pharmacophore for cholinesterase inhibition, and the morpholine ring, present in other active compounds, supports this hypothesis.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzyl Carbamate and Morpholine Analogs

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) | Reference |

|---|---|---|---|---|

| Benzyl {3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | 50.18 | 22.23 | 2.26 | youtube.com |

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | 36.05 | 60.67 | 0.59 | youtube.com |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | >100 | 11.3 | >8.85 | nih.gov |

| Compound 11g (quinoline with morpholine) | 1.94 | 28.37 | 0.07 | nih.gov |

| Compound MO5 (morpholine-based chalcone) | 6.1 | - | - | mdpi.com |

This table is for illustrative purposes based on analog data, as direct data for this compound was not found.

Carbamates, including benzyl carbamates, typically act as pseudo-irreversible inhibitors of cholinesterases. acs.org The mechanism involves a two-step process. acs.org First, the carbamate inhibitor binds to the active site of the enzyme, where the serine hydroxyl group attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme and the release of the alcohol portion of the ester (the leaving group). This carbamylation renders the enzyme inactive, as the active site serine is blocked and cannot hydrolyze acetylcholine. nih.gov

The second step is the spontaneous reactivation (decarbamoylation) of the enzyme. nih.govnih.gov This occurs through the hydrolysis of the carbamoyl-enzyme bond, which regenerates the active enzyme. nih.gov The rate of this reactivation is significantly slower than the deacetylation that occurs after the hydrolysis of acetylcholine, leading to a prolonged but not permanent inhibition. acs.org The duration of inhibition depends on the stability of the carbamylated enzyme, which is influenced by the chemical nature of the substituents on the carbamoyl (B1232498) moiety. nih.govnih.gov For instance, the hydrolysis of a carbamoylated enzyme is a slow process, leading to inhibition that can last from minutes to several hours. acs.org

Transglutaminase 2 (TG2) Inhibition by Carbamate Derivatives

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in various diseases, including neurodegenerative disorders and cancer. google.comnih.gov The inhibition of TG2 is a promising therapeutic strategy. Research has shown that compounds incorporating an N-carbamate moiety can act as TG2 inhibitors. google.com

Specifically, studies on dihydroisoxazole-based TG2 inhibitors have utilized N-benzyl-carbamates (often abbreviated as Cbz) to functionalize α-amino acids. google.com These studies revealed that the bulk of the carbamate moiety influences the inhibitor's affinity for TG2. For example, increasing the bulk from a benzyl-carbamate to a naphthyl-2-yl-methyl carbamate resulted in a tenfold increase in affinity (as measured by the inhibition constant, Kᵢ). google.com This suggests that the benzyl portion of this compound is a relevant structural feature for potential TG2 inhibition. While these studies did not specifically report on morpholine-containing derivatives, the synthesis of some related inhibitors involved the use of N-methyl-morpholine as a reagent, highlighting the chemical compatibility of the morpholine ring in this context. google.com The primary mechanism of the studied irreversible inhibitors involves the covalent modification of the active site cysteine of TG2. google.com

Monoamine Oxidase Inhibition by Morpholine Derivatives

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. mdpi.com MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease.

Several studies have demonstrated that compounds containing a morpholine ring can be potent and selective MAO inhibitors. In a study of morpholine-based chalcones, nine compounds were evaluated for their inhibitory activity against MAO-A and MAO-B. mdpi.com Most of the compounds were potent inhibitors of MAO-B. The most potent compound, MO1 , which has an unsubstituted phenyl ring, inhibited MAO-B with an IC₅₀ value of 0.030 µM and showed high selectivity over MAO-A (SI > 1333.3). mdpi.com Another compound, MO7 , was the most potent MAO-A inhibitor in the series with an IC₅₀ of 7.1 µM. mdpi.com These findings indicate that the morpholine scaffold is a valuable component in the design of MAO inhibitors.

Table 2: MAO Inhibitory Activity of Selected Morpholine Derivatives

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| MO1 | >40 | 0.030 | >1333.3 | mdpi.com |

| MO2 | >40 | 0.70 | >57.1 | mdpi.com |

| MO3 | >40 | 1.01 | >39.6 | mdpi.com |

| MO4 | >40 | 0.33 | >121.2 | mdpi.com |

| MO5 | >40 | 1.31 | >30.5 | mdpi.com |

| MO6 | 8.7 | 0.64 | 13.6 | mdpi.com |

| MO7 | 7.1 | 0.25 | 28.4 | mdpi.com |

| MO8 | >40 | 0.32 | >125.0 | mdpi.com |

| MO9 | >40 | 0.36 | >111.1 | mdpi.com |

Tyrosine Kinase Inhibition by Morpholine-Containing Compounds

The morpholine scaffold is a key component in the development of various protein kinase inhibitors, particularly those targeting tyrosine kinases, which are crucial in cancer cell signaling pathways. acs.orgresearchgate.net

A series of novel morpholin-3-one-fused quinazoline (B50416) derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a prominent tyrosine kinase. nih.gov In this series, nineteen compounds demonstrated significant inhibitory activity against wild-type EGFR (EGFRwt), with IC₅₀ values below 1 µM. nih.gov Notably, compounds designated as a7 and a8 showed excellent inhibitory effects against the mutant EGFR(T790M/L858R) and displayed strong antiproliferative activity against H358 and A549 non-small cell lung cancer cell lines. nih.gov Compound a8 was the most potent against EGFRwt, with an IC₅₀ of 53.1 nM. nih.gov

Morpholine-containing compounds are also effective inhibitors of the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) kinase families. acs.org For instance, PI-103 , a compound incorporating a morpholine ring, inhibits both mTOR and class I PI3K kinases. nih.govacs.org The crystal structure of PI-103 in complex with mTOR reveals that the morpholine ring's oxygen atom forms a key hydrogen bond interaction with the "hinge" residue Val2240 in the ATP-binding site. nih.govacs.org Further modifications, such as in PQR620 (containing two 3,5-bridged morpholines) and compound 27 (with two 3-methylmorpholines), have led to potent and selective mTOR inhibitors with promising antitumor effects and brain permeability. nih.govacs.org

In the context of quinazoline-based inhibitors, the morpholine ring is often used as a replacement for other heterocyclic structures to improve activity. mdpi.com For example, replacing the morpholine ring of gefitinib (B1684475) with a four-membered heterocyclic ring in compound 18 (an azaspirocycle-containing compound) retained significant EGFR inhibitory activity. mdpi.com

Table 1: Tyrosine Kinase Inhibition by Select Morpholine-Containing Compounds

| Compound | Target Kinase(s) | Key Findings | Reference |

| a8 | EGFRwt | Most potent inhibitory activity in its series with an IC₅₀ value of 53.1 nM. | nih.gov |

| a7 and a8 | EGFR(T790M/L858R) | Demonstrated excellent inhibitory activities against the mutant receptor. | nih.gov |

| PI-103 | mTOR, PI3K | Inhibits both kinase families; morpholine ring interacts with the hinge region of the ATP-binding site. | nih.govacs.org |

| PQR620 | mTOR | A potent and selective mTOR kinase inhibitor with in vitro and in vivo antitumor effects. | nih.govacs.org |

| Compound 27 | mTOR | A potent, orally available, and specific ATP-competitive mTOR inhibitor. | nih.govacs.org |

Anticancer Activity and Cytotoxic Evaluation

The morpholine nucleus is a well-established pharmacophore in the design of anticancer agents, contributing to the cytotoxic effects of various synthetic compounds. researchgate.netnih.gov

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., A-549, MDA-MB, HT-29)

Numerous studies have demonstrated the cytotoxic potential of morpholine derivatives against a panel of human cancer cell lines. A series of morpholine-substituted quinazoline derivatives, for instance, were evaluated for their effects on A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cells. nih.govnih.gov Compounds AK-3 and AK-10 from this series showed significant cytotoxic activity. nih.govnih.govAK-3 displayed IC₅₀ values of 10.38 µM, 6.44 µM, and 9.54 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.govnih.govAK-10 was even more potent, with IC₅₀ values of 8.55 µM (A549), 3.15 µM (MCF-7), and 3.36 µM (SHSY-5Y). nih.govnih.gov

Other research has focused on different morpholine-containing structures. Novel synthesized morpholine derivatives were tested against the MDA-MB-231 triple-negative breast cancer cell line. wisdomlib.org In this study, compounds M2 and M5 exhibited IC₅₀ values of 88.27 µg/mL and 81.92 µg/mL, respectively. wisdomlib.org

The cytotoxic effects are not limited to morpholine derivatives alone. Related carbamate compounds have also been investigated. For example, a gold(I) carbamate complex, [Au(O2CNMe2)(PPh3)] (14-Au) , and a silver(I) carbamate, [Ag(O2CNEt2)] (13-Ag) , showed potent in vitro cytotoxicity against A549 and A2780 (ovarian carcinoma) cell lines. unipi.it Similarly, certain bromotyrosine alkaloids, such as Anomoian B and Aplyzanzine B , demonstrated strong cytotoxic action against A549, HT-29 (colorectal adenocarcinoma), and MDA-MB-231 cell lines, with IC₅₀ values of 6.1 µM, 1.6 µM, and 7.8 µM, respectively. researchgate.net

Table 2: In Vitro Cytotoxicity (IC₅₀) of Morpholine Derivatives and Related Compounds

| Compound | Cell Line | IC₅₀ Value | Reference |

| AK-3 | A-549 (Lung) | 10.38 ± 0.27 µM | nih.govnih.gov |

| MCF-7 (Breast) | 6.44 ± 0.29 µM | nih.govnih.gov | |

| AK-10 | A-549 (Lung) | 8.55 ± 0.67 µM | nih.govnih.gov |

| MCF-7 (Breast) | 3.15 ± 0.23 µM | nih.govnih.gov | |

| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | wisdomlib.org |

| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | wisdomlib.org |

| Anomoian B | A-549 (Lung) | 6.1 µM | researchgate.net |

| Aplyzanzine B | HT-29 (Colon) | 1.6 µM | researchgate.net |

| MDA-MB-231 (Breast) | 7.8 µM | researchgate.net | |

| se-182 | A-549 (Lung) | 15.80 µM | jksus.org |

| HepG2 (Liver) | 15.58 µM | jksus.org |

Activity of Morpholine Derivatives as Anticancer Agents

The morpholine ring is considered a "stretchy" moiety and a valuable pharmacophore in medicinal chemistry due to its wide range of pharmacological activities, including anticancer effects. e3s-conferences.org Its inclusion in chemical scaffolds is a common strategy to develop potent anticancer drug molecules. nih.govnih.gov The versatility of the morpholine heterocycle stems from its favorable physicochemical and metabolic properties. researchgate.net

Research has shown that morpholine-based compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, mechanistic studies on the morpholine-substituted quinazoline derivatives AK-3 and AK-10 found that they inhibit cell proliferation by arresting the cell cycle in the G1 phase, ultimately leading to apoptosis. nih.govnih.gov Similarly, molecular docking studies on other novel morpholine derivatives revealed strong binding affinities for topoisomerase II, an enzyme critical for DNA replication, suggesting a potential mechanism for their anticancer effects. wisdomlib.org The derivative M5 showed a particularly favorable binding energy of -9.7 kcal/mol. wisdomlib.org The broad biological potential of the morpholine scaffold continues to make it an attractive component in the discovery of new anticancer agents. researchgate.net

Inhibition of Kinesin Spindle Protein (KSP) by Related Derivatives

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for forming a bipolar mitotic spindle during cell division. nih.goveurekaselect.comresearchgate.net Inhibition of KSP prevents centrosome separation, leading to the formation of monoastral spindles, which triggers mitotic arrest and subsequent cell death (apoptosis). nih.govresearchgate.net This specific role in mitosis makes KSP an attractive target for cancer therapy, as its inhibition affects rapidly dividing cancer cells. nih.govresearchgate.net

A number of small-molecule KSP inhibitors have been developed and investigated as potential anticancer agents. nih.gov The optimization of high-throughput screening hits led to the discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of KSP. nih.gov One such derivative, dihydropyrazole 15 , is a cell-active KSP inhibitor that induces apoptosis in human ovarian carcinoma cells at low nanomolar concentrations. nih.gov X-ray crystallography has shown that these inhibitors bind to an allosteric pocket of KSP, distinct from the ATP and microtubule binding sites. nih.gov While direct inhibition of KSP by this compound has not been specified, the development of KSP inhibitors represents a significant strategy in anticancer research for which diverse chemical scaffolds, potentially including morpholine-related structures, are explored.

Antimicrobial Activities

In addition to their anticancer properties, morpholine derivatives are known for their antimicrobial activities. researchgate.net The morpholine group is recognized for its own antimicrobial properties and is incorporated into various compounds to enhance their efficacy against bacteria and fungi. nih.gov

Antibacterial Activity of Morpholine Derivatives

The antibacterial potential of various morpholine-containing compounds has been demonstrated against a range of bacterial strains. In one study, a series of morpholine derivatives were tested for their inhibitory action. researchgate.net One derivative, compound (3) , exhibited a broad spectrum of activity, inhibiting 82.83% of the tested bacterial strains with inhibition zones ranging from 16 to 31 mm. researchgate.net Another derivative, compound (6) , showed high inhibitory activity against nearly 90% of the bacterial strains tested. researchgate.net

The synthesis of sulphonamide substituted derivatives of morpholine has also yielded compounds with antibacterial properties. 4-(-phenylsulphonyl)morpholine and N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) were both found to be moderately active against Bacillus subtilis. The latter compound also showed moderate activity against Salmonella typhi.

Furthermore, some morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants, meaning they can enhance the effectiveness of existing antibiotics against multidrug-resistant (MDR) bacteria. nih.gov Two compounds, 10 and 15 , significantly reduced the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that morpholine derivatives can play a role in combating antibiotic resistance. nih.gov

Table 3: Antibacterial Activity of Select Morpholine Derivatives

| Compound/Derivative | Target Bacteria | Observed Activity | Reference |

| Compound (3) | Broad spectrum | High inhibitory action against 82.83% of tested strains (16-31 mm inhibition zone). | researchgate.net |

| Compound (6) | Broad spectrum | High inhibitory action against 89.61% of tested strains. | researchgate.net |

| 4-(-phenylsulphonyl)morpholine | B. subtilis | Moderately active. | |

| N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) | B. subtilis, S. typhi | Moderately active. | |

| Compound 15 (5-arylideneimidazolone) | MRSA | Significantly reduced oxacillin MIC; acted as an antibiotic adjuvant. | nih.gov |

Antifungal Activity of Morpholine Derivatives

The morpholine ring is a key component in several antifungal agents. researchgate.net These compounds typically act by inhibiting two enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual-target mechanism leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates. nih.gov

Research has demonstrated the antifungal properties of various morpholine derivatives against a range of fungal pathogens. For instance, morpholine and piperidine-based surfactants have shown activity against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net Studies on novel azole derivatives containing a morpholine ring, such as UR-9746 and UR-9751, have shown their in vitro potency is comparable to that of fluconazole (B54011) against several Candida species and Cryptococcus neoformans. nih.gov Similarly, silicon-incorporated morpholine analogs have exhibited potent antifungal activity against human pathogens including Candida species, Cryptococcus neoformans, and Aspergillus niger. nih.gov

Antifungal Activity of Selected Morpholine Derivatives

| Compound Type | Target Pathogens | Observed Activity/Potency | Reference |

|---|---|---|---|

| Sila-Morpholine Analogues (e.g., Analogue 24) | Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger | Showed superior fungicidal potential than fenpropimorph (B1672530) and amorolfine. | nih.gov |

| Azole derivatives with a morpholine ring (UR-9746, UR-9751) | Candida albicans, Cryptococcus neoformans, other Candida species | Potency comparable to fluconazole. | nih.gov |

| Morpholine-based surfactants (e.g., C16S3) | Candida albicans, Cryptococcus neoformans | Effective against drug-susceptible and resistant strains. | researchgate.net |

| 1,3-thiazine-2-amines with morpholine nucleus | Aspergillus flavus, Mucor, Rhizopus, Microsporum gypseum | Varied range of antifungal activity (MIC values from 6.25–200 μg/mL). | tandfonline.com |

Neuroprotective Effects and Associated Cellular Mechanisms

Aromatic carbamates, a class of compounds that includes analogs of this compound, have been identified as possessing significant neuroprotective properties. nih.gov Research into a library of these derivatives has revealed that their mechanism of action is multimodal, involving the enhancement of cellular cleaning processes and the induction of protective proteins to prevent apoptosis, or programmed cell death. nih.govnih.gov

Enhancement of Autophagy by Aromatic Carbamates

Autophagy is a fundamental cellular process for clearing away damaged or misfolded proteins, and its activation is considered a protective strategy in several models of neurodegeneration. nih.govacs.org Studies have shown that certain aromatic carbamates can induce autophagy in neuronal cell lines like PC12 cells. acs.org This was measured by observing an increase in monodansylcadaverine (MDC) staining, a marker for autophagic vacuoles. acs.org

For example, the benzyl carbamate analog 8l was found to cause an approximate 3-fold increase in MDC staining at a concentration of 3 μM. nih.govacs.org Interestingly, some compounds demonstrated a significant, dose-dependent induction of autophagy but did not show a strong neuroprotective effect, suggesting that autophagy enhancement alone is not sufficient for neuroprotection by these carbamates. nih.govacs.org The research indicates that a combination of autophagy activation and the induction of anti-apoptotic proteins is necessary to confer the protective effect. nih.govacs.org

Induction of Anti-Apoptotic Proteins (e.g., Bcl-2)

The protein B-cell lymphoma 2 (Bcl-2) is a key regulator of apoptosis; it functions to prevent cell death. mdpi.com The ratio of anti-apoptotic proteins like Bcl-2 to pro-apoptotic proteins (like Bax) is a critical determinant of cell survival. nih.gov Neuroprotective aromatic carbamates have been shown to upregulate Bcl-2 and increase the Bcl-2/Bax ratio, shifting the balance toward an anti-apoptotic state. nih.govnih.gov This action is crucial for their neuroprotective activity. nih.gov Studies have demonstrated that the most effective neuroprotective derivatives significantly increase the Bcl-2/Bax ratio in a dose-dependent manner. nih.gov For instance, the highly active derivative 9e produced a 159% increase in the Bcl-2/Bax ratio at a concentration of 0.1 μM. nih.gov This dual mechanism, involving both Bcl-2 and autophagy regulation, may be linked, as Bcl-2 is known to inhibit autophagy by binding to another key protein, beclin 1. nih.gov

Amelioration of Etoposide-Induced Apoptosis in Cellular Models (e.g., PC12 cells)

Etoposide is a chemotherapy agent known to induce apoptosis in various cell types, including the rat pheochromocytoma (PC12) cell line, which is a common model for neuronal cell death studies. nih.govmdpi.com A primary assay used to screen for neuroprotective compounds involves testing their ability to rescue PC12 cells from apoptosis induced by etoposide. nih.gov

A library of aromatic carbamate derivatives was synthesized and evaluated for this protective activity. nih.govnih.gov Several analogs demonstrated a significant ability to ameliorate etoposide-induced apoptosis. nih.gov The protective effects of selected compounds were quantified by measuring cell viability after treatment. The data below highlights the efficacy of representative carbamate analogs in protecting PC12 cells. nih.gov

Protective Effect of Aromatic Carbamate Analogs Against Etoposide-Induced Apoptosis in PC12 Cells

| Compound ID | Compound Name/Type | Cell Viability (%) at 3 μM | Reference |

|---|---|---|---|

| 8l | Benzyl carbamate | ~60% | nih.gov |

| 9e | 4-Trifluoromethylbenzylamine analog | ~85% | nih.gov |

| 9g | 4-Trifluoromethoxybenzylamine analog | ~80% | nih.gov |

| 15 | Morpholino analogue | ~55% | nih.gov |

| 9a | 4-Chlorobenzylamine analog (less active control) | ~20% | nih.gov |

The findings from these cellular models were also translated to human cell lines, where representative active compounds protected human SH-SY5Y cells and neurons derived from human induced pluripotent stem cells (iPSCs) from etoposide-induced apoptosis, with some derivatives showing up to 80% protection at concentrations as low as 100 nM. nih.govnih.gov

Other Reported Biological Activities of Morpholine Derivatives

The morpholine scaffold is a versatile building block found in compounds with a wide array of pharmacological activities beyond antifungal and neuroprotective effects. nih.govresearchgate.net The incorporation of the morpholine ring can enhance potency and improve the pharmacokinetic properties of molecules. nih.gov

A broad spectrum of biological activities has been reported for various morpholine derivatives, including:

Anticancer: Certain derivatives have shown cytotoxic activities against various cancer cell lines. researchgate.netresearchgate.net For example, Benzyl (3-Fluoro-4-morpholinophenyl)carbamate is used to synthesize glucose uptake inhibitors to suppress the growth of cancer cells. ossila.com

Anti-inflammatory: The morpholine ring is present in compounds with recognized anti-inflammatory properties. researchgate.net

Antimicrobial/Antibacterial: The antibiotic Linezolid (B1675486) contains a morpholine ring and is used against Gram-positive bacteria. researchgate.netossila.com Other derivatives have been synthesized and tested against various bacterial strains. tandfonline.com

Antiviral: Some morpholine-containing compounds have been investigated for antiviral properties. researchgate.netacs.org

Agrochemical: In agriculture, morpholine derivatives are used as fungicides, insecticides, and herbicides. acs.orgnih.gov

Other CNS Activities: Beyond neuroprotection, morpholine derivatives have been explored as antidepressants and appetite suppressants. researchgate.net

Mechanistic Investigations of Benzyl Morpholin 2 Ylmethyl Carbamate and Carbamate Chemistry

Molecular Mechanisms of Enzyme Inhibition

Carbamates, including benzyl (B1604629) (morpholin-2-ylmethyl)carbamate, are recognized for their role as inhibitors of cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Their inhibitory action is rooted in their structural similarity to the natural substrate, acetylcholine, which allows them to interact with the enzyme's active site. researchgate.net This interaction leads to a temporary inactivation of the enzyme, which is central to their therapeutic and insecticidal applications. epa.govwikipedia.orgnih.gov

The inhibition of cholinesterases by carbamates is a multi-step process that begins with the binding of the carbamate (B1207046) molecule to the enzyme's active site. mdpi.com The active site of AChE contains a catalytic triad (B1167595) of amino acids and a peripheral anionic site (PAS) within a deep and narrow gorge. nih.gov The carbamate inhibitor, acting as a substrate analogue, initially forms a non-covalent Michaelis-like complex with the enzyme. mdpi.com

This binding positions the carbamate's ester group in proximity to the serine residue (specifically Ser203 in human AChE) of the catalytic triad. nih.govnih.gov The interaction is analogous to the initial binding of acetylcholine, where the molecule is guided and oriented within the active site gorge for subsequent reaction. nih.gov For many carbamate inhibitors, inhibitory power is dependent on both this initial binding affinity (governed by the constant Kₐ) and the subsequent rate of carbamylation. epa.gov

Following the initial binding, the carbamate undergoes a chemical reaction with the enzyme, a process known as carbamylation. The carbamate transfers its carbamoyl (B1232498) group to the hydroxyl group of the active site serine residue, forming a stable, covalent carbamoylated enzyme intermediate. mdpi.comnih.govnih.gov This step is accompanied by the release of the carbamate's leaving group (the "alcohol" portion). nih.gov

EOH is the free enzyme.

CX is the carbamate inhibitor.

EOH---CX is the reversible, non-covalent enzyme-inhibitor complex.

EOC is the carbamoylated, inactive enzyme. mdpi.com

This carbamoylated enzyme is much more stable and hydrolyzes significantly more slowly than the acetylated enzyme formed during the metabolism of acetylcholine. nih.govyoutube.com This slow hydrolysis, or decarbamoylation, is the rate-limiting step for enzyme regeneration and is the key to the inhibitory effect of carbamates. nih.gov The half-lives of carbamoylated AChEs can range from minutes to many hours, or even days. nih.govnih.gov

Reactivation of the enzyme occurs via the hydrolysis of the carbamoyl-serine bond, which regenerates the free, active enzyme. nih.gov Unlike organophosphates, which can undergo a process called "aging" to form an essentially irreversible bond, the carbamoylated enzyme complex typically undergoes spontaneous hydrolysis, making the inhibition reversible. nih.govyoutube.com The rate of this decarbamoylation is highly dependent on the structure of the carbamoyl group. As the steric bulk of the N-alkyl substituents on the carbamoyl moiety increases, the rate of decarbamoylation markedly decreases. nih.gov

| Carbamoyl Group | Relative Decrease in Decarbamoylation Rate Constant | Reference |

|---|---|---|

| N-monomethyl | Baseline | nih.gov |

| N,N-dimethyl | 4-fold decrease | nih.gov |

| N-ethyl-N-methyl | 70-fold decrease | nih.gov |

| N,N-diethyl | 800-fold decrease | nih.gov |

This slowing of reactivation with increased bulk is suggested to arise from distortion of the enzyme's active site, which may shift the rate-limiting step from general acid-base catalysis to a conformational change of the enzyme. nih.gov

Reaction Mechanisms in Carbamate Synthesis and Transformations

The synthesis of carbamates like Benzyl (morpholin-2-ylmethyl)carbamate can be achieved through several established chemical pathways. These methods often involve characteristic intermediates and reaction mechanisms that are fundamental to organic chemistry.

A primary and versatile method for synthesizing carbamates involves the reaction of an isocyanate with an alcohol or phenol. wikipedia.orgrsc.org The electrophilic carbon atom of the isocyanate group (R-N=C=O) is susceptible to nucleophilic attack by the hydroxyl group of the alcohol. nih.gov The generally accepted mechanism involves a nucleophilic attack followed by a proton transfer to yield the carbamate ester (urethane). wikipedia.orgnih.gov

R-N=C=O + R'OH → R-NH-C(O)-OR'

Isocyanate intermediates themselves can be generated through various means:

The Curtius Rearrangement: This involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate that can be trapped by an alcohol to form the carbamate. wikipedia.orgorganic-chemistry.orgnih.gov

Reaction of Amines with CO₂: In a metal-free approach, a carbamic acid intermediate can be formed from an amine and carbon dioxide, which is then dehydrated to yield the corresponding isocyanate. organic-chemistry.orgacs.org

Dehydrogenation of Formamides: Pincer-ligated iron complexes can catalyze the dehydrogenation of formamides to produce a transient isocyanate, which then reacts with an alcohol to generate the carbamate. acs.org

Carbamoyl chlorides are important intermediates in chemical synthesis. nih.gov The solvolysis of disubstituted carbamoyl chlorides, which includes derivatives where the nitrogen substituents are part of a ring system like piperidino- and morpholino-derivatives, has been studied to elucidate their reaction mechanisms. nih.govresearchgate.net

These solvolysis reactions, where the solvent acts as the nucleophile, typically occur at the carbonyl carbon, resulting in the replacement of the chloride ion. nih.govresearchgate.net Extensive studies of reaction rates and products indicate that these reactions usually proceed through a dissociative SN1 (Substitution Nucleophilic Unimolecular) mechanism. nih.govnih.gov This pathway involves the formation of a planar, resonance-stabilized carbamoyl cation as a key intermediate. mdpi.com The subsequent capture of this cation by the solvent (e.g., water or an alcohol) yields the final product. youtube.com The addition of an amine can introduce a competing bimolecular component to the reaction. nih.govnih.gov

| Characteristic | Description | Reference |

|---|---|---|

| General Mechanism | Primarily SN1 (unimolecular) | nih.govnih.gov |

| Key Intermediate | Carbamoyl cation (R₂NCO⁺) | mdpi.com |

| Substrates | Includes disubstituted and cyclic derivatives (e.g., morpholino-carbamoyl chloride) | nih.govresearchgate.net |

| Analysis Tool | The Grunwald-Winstein equation is often applied to analyze solvent effects on reaction rates. | researchgate.netnih.gov |

A modern and effective method for forming amines, which are precursors to many carbamates, is through the intramolecular decarboxylative synthesis from alkanoyloxycarbamates. organic-chemistry.orgacs.org This method involves readily prepared alkanoyloxycarbamates, which are synthesized from alkyl carboxylic acids and hydroxylamine. acs.orgnih.gov

The core of this transformation is a base-mediated intramolecular decarboxylation. organic-chemistry.orgacs.org Under mild heating in the presence of a base such as cesium carbonate (Cs₂CO₃), the alkanoyloxycarbamate undergoes a rearrangement reaction with the loss of carbon dioxide (CO₂) to yield a protected amine. organic-chemistry.orgacs.org Mechanistic studies suggest this process is analogous to the Hofmann or Curtius rearrangement, proceeding through a carbon anion migration pathway rather than a free radical mechanism. organic-chemistry.org This strategy offers a broad substrate scope and tolerance for various functional groups, providing an efficient route to primary and secondary alkylamines under mild conditions. organic-chemistry.orgnih.gov

Cellular and Molecular Mechanisms of Biological Action

The cellular and molecular effects of a compound are fundamental to understanding its therapeutic potential. For this compound, it is hypothesized that its biological actions are mediated through the modulation of key cellular processes that control cell survival and death, namely autophagy and apoptosis.

Induction of Autophagy Pathways

Autophagy is a catabolic process where cells degrade and recycle their own components. This process plays a dual role in cancer, acting as a tumor suppressor in some contexts and a survival mechanism in others. Certain anticancer agents can induce autophagy, which, depending on the cellular context, can lead to a form of programmed cell death known as autophagic cell death or can sensitize cancer cells to other therapeutic agents.

While no direct studies have confirmed the induction of autophagy by this compound, various compounds containing the morpholine (B109124) moiety have been shown to influence autophagic pathways. The morpholine ring is a common scaffold in medicinal chemistry, known to impart favorable physicochemical and biological properties. nih.govresearchgate.net It is plausible that the morpholine group within this compound could contribute to interactions with cellular targets that regulate autophagy. For instance, some morpholine derivatives have been investigated for their ability to modulate signaling pathways that control autophagy, such as the PI3K/Akt/mTOR pathway.

Table 1: Potential Autophagy-Related Targets for Morpholine-Containing Compounds

| Target Protein | Pathway | Potential Effect of Inhibition |

| mTOR | PI3K/Akt/mTOR | Induction of autophagy |

| PI3K | PI3K/Akt/mTOR | Induction of autophagy |

| Akt | PI3K/Akt/mTOR | Induction of autophagy |

This table is illustrative and based on the known roles of these proteins in autophagy. Direct inhibition by this compound has not been experimentally verified.

Modulation of Apoptotic Pathways (e.g., Bcl-2/Bax Ratio)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. A hallmark of many cancers is the evasion of apoptosis, often through the dysregulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak). The ratio of these opposing factions is a key determinant of a cell's susceptibility to apoptotic stimuli. nih.govbiosynth.com

A high Bcl-2/Bax ratio is often associated with resistance to cancer therapy, as the anti-apoptotic proteins sequester the pro-apoptotic ones, preventing the initiation of the apoptotic cascade. nih.gov Conversely, a decrease in this ratio, either by downregulating Bcl-2 or upregulating Bax, can sensitize cancer cells to apoptosis.

Carbamate derivatives have been shown to possess anticancer activity, and some exert their effects by inducing apoptosis. nih.govnih.gov It is conceivable that this compound could modulate apoptotic pathways. Specifically, it might alter the expression or function of Bcl-2 family proteins, leading to a decrease in the Bcl-2/Bax ratio. This would lower the threshold for apoptosis induction, making cancer cells more susceptible to cell death signals.

Table 2: Bcl-2 Family Proteins and Their Role in Apoptosis

| Protein | Function | Implication in Cancer |

| Bcl-2 | Anti-apoptotic | Overexpression promotes cell survival |

| Bcl-xL | Anti-apoptotic | Overexpression promotes cell survival |

| Bax | Pro-apoptotic | Upregulation or activation promotes cell death |

| Bak | Pro-apoptotic | Upregulation or activation promotes cell death |

This table summarizes the general functions of key Bcl-2 family proteins. The specific interactions of this compound with these proteins have not been determined.

Early Pharmacodynamic Changes in Tumor Models for Related Inhibitors

Pharmacodynamics refers to the effect of a drug on the body. In the context of cancer therapy, early pharmacodynamic changes in tumor models can provide valuable insights into a drug's mechanism of action and its potential efficacy. For inhibitors that are structurally related to this compound, such as other carbamate-based compounds, several pharmacodynamic markers are often assessed in preclinical tumor models.

These markers can include changes in tumor volume, the induction of biomarkers associated with apoptosis (e.g., cleaved caspase-3), or alterations in the expression of target proteins. For instance, if a related carbamate inhibitor is designed to target a specific enzyme, a key pharmacodynamic endpoint would be the measurement of that enzyme's activity in tumor tissue following treatment. clinmedjournals.org

In the absence of direct data for this compound, we can extrapolate from studies on other carbamate inhibitors used in oncology.

Table 3: Potential Early Pharmacodynamic Markers for Carbamate-Based Inhibitors in Tumor Models

| Biomarker | Method of Detection | Implication |

| Tumor Volume | Caliper Measurement | Indication of anti-proliferative effect |

| Cleaved Caspase-3 | Immunohistochemistry | Evidence of apoptosis induction |

| Bcl-2/Bax Ratio | Western Blot, IHC | Modulation of apoptotic threshold |

| Target Enzyme Activity | Biochemical Assays | Confirmation of target engagement |

This table presents common pharmacodynamic markers used to evaluate anticancer agents. Their applicability to this compound is hypothetical.

Computational Chemistry and Molecular Modeling Studies Applied to Carbamates and Morpholine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate with its protein target.

In a study on tacrine-carbamate hybrids, covalent docking revealed that the carbamate (B1207046) group can form a covalent bond with the serine residue in the active site of AChE, acting as a pseudo-irreversible inhibitor. nih.gov The binding modes of these compounds are further stabilized by various non-covalent interactions, including hydrogen bonds and π-π stacking interactions between the aromatic rings of the ligands and the protein's active site residues. nih.gov For example, in a study of designed carbamate-based AChE inhibitors, variants with biphenyl (B1667301) substituents exhibited the most favorable binding energies, ranging from -37.64 to -39.31 kJ/mol, due to extensive π-π interactions with aromatic residues in the enzyme's active site. nih.gov

Given these precedents, it is plausible that Benzyl (B1604629) (morpholin-2-ylmethyl)carbamate could engage with biological targets through a combination of interactions. The benzyl group could participate in hydrophobic and π-π stacking interactions, while the carbamate and morpholine (B109124) moieties could form hydrogen bonds and other polar interactions. The specific binding mode and affinity would, of course, be dependent on the topology and chemical nature of the target's active site.

Table 1: Representative Binding Energies of Carbamate Derivatives in Docking Studies

| Compound Class | Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Designed Carbamate Derivatives | Acetylcholinesterase (AChE) | -8.99 to -9.39 | π-π stacking, hydrogen bonds |

| Tacrine-Carbamate Hybrids | Butyrylcholinesterase (BuChE) | -12.5 | Covalent bonding, hydrogen bonds |

| Carbamate-based Hybrid Derivative | Human Butyrylcholinesterase (hBuChE) | -10.2 | Hydrogen bonds, hydrophobic interactions |

| Pyrazoline-based Carbamate | Monoamine Oxidase B (MAO-B) | -8.5 | Hydrogen bonds, hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. mdpi.comyoutube.com This technique complements molecular docking by refining the docked poses and providing a more realistic representation of the interactions in a solvated environment.

Similarly, MD simulations of morpholine-containing compounds have demonstrated their stable binding to target proteins. For morpholine-substituted tetrahydroquinoline derivatives targeting mTOR, 100-nanosecond MD simulations confirmed the stability of the protein-ligand complexes, reinforcing their therapeutic potential. mdpi.com These simulations often reveal the persistence of key hydrogen bonds and hydrophobic interactions identified in docking studies, providing confidence in the predicted binding modes.

For Benzyl (morpholin-2-ylmethyl)carbamate, an MD simulation would be crucial to understand its conformational flexibility. The molecule possesses several rotatable bonds, and an MD simulation could reveal the preferred conformations in solution and when bound to a target. It would also provide insights into the dynamics of the morpholine ring, which can adopt different chair and boat conformations, and how these conformations influence its interactions.

Table 2: Key Parameters from Molecular Dynamics Simulations of Related Compounds

| Compound Class | Simulation Length | Key Finding |

|---|---|---|

| Designed Carbamate Derivatives in AChE | 14 ns | Complexes reached equilibrium after 6 ns, indicating stability. |

| Tacrine-Carbamate Hybrids in BuChE | 100 ns | Validation of the stability of the docked complex. |

| Morpholine-Substituted THQs in mTOR | 100 ns | Confirmed stable protein-ligand interactions and favorable dynamics. |

| Carbamate-based Hybrid in hBuChE | Not Specified | Confirmed stable binding. medchemexpress.com |

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure, reactivity, and other fundamental properties of molecules. These methods are invaluable for elucidating the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. medchemexpress.com A study on a closely related compound, Benzyl(3-fluoro-4-morpholinophenyl)carbamate, using DFT with the B3LYP method and 6-311++G(d,p) basis set, provides significant insights that can be extrapolated to this compound. researchgate.net

The optimized geometry from DFT calculations reveals the bond lengths and angles of the molecule. For Benzyl(3-fluoro-4-morpholinophenyl)carbamate, the calculated C-N bond lengths in the morpholine ring and carbamate linkage are in the range of 1.3700 to 1.4729 Å. researchgate.net The C=O bond of the carbamate group is a key functional feature, and its length and vibrational frequency are characteristic. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. For Benzyl(3-fluoro-4-morpholinophenyl)carbamate, the HOMO-LUMO gap was calculated to be significant, indicating good stability. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hybridization and Charge Delocalization

Natural Bond Orbital (NBO) analysis is used to study hybridization, covalent effects, and charge delocalization within a molecule. researchgate.net It provides a Lewis-like description of the bonding and identifies hyperconjugative interactions, which are stabilizing delocalizations of electron density.

Fukui Function Analysis for Chemical Reactivity and Site Selectivity

The Fukui function is a local density functional descriptor used to model chemical reactivity and site selectivity. It helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

For Benzyl(3-fluoro-4-morpholinophenyl)carbamate, Fukui function analysis was performed to predict the reactive centers. researchgate.net This analysis can pinpoint which atoms are most susceptible to attack by different types of reagents, which is critical information for understanding potential metabolic pathways or for designing chemical reactions involving the molecule.

Table 3: Calculated Properties of Benzyl(3-fluoro-4-morpholinophenyl)carbamate (as a proxy for this compound)

| Parameter | Method | Value |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT/B3LYP/6-311++G(d,p) | - |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | 2.8869 Debye |

| Key NBO Interaction Energy | NBO Analysis | - |

Note: Specific values for the HOMO-LUMO gap and NBO interaction energies were not provided in the abstract, but their significance was noted.

Predictive Modeling for Drug Design

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in modern drug design. plos.orgnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While no specific QSAR models for this compound are available, studies on other carbamate derivatives have successfully employed this approach. For instance, a 2D-QSAR study on a series of 32 carbamate derivatives as AChE inhibitors yielded a robust model with a high correlation coefficient (R² = 0.81) and good predictive power (R²_Test set = 0.82). plos.orgnih.gov Such models use various molecular descriptors (e.g., constitutional, topological, and quantum-chemical) to predict the activity of new, unsynthesized compounds.

The development of a QSAR model for a series of compounds including this compound would allow for the rational design of more potent analogs. By identifying the key structural features that contribute positively or negatively to the desired biological activity, medicinal chemists can focus their synthetic efforts on the most promising candidates. The morpholine ring, for example, is often incorporated into drug candidates to modulate pharmacokinetic properties, and its contribution could be quantified through a QSAR model. nih.govnih.gov

Table 4: Statistical Parameters of a Representative QSAR Model for Carbamate-based AChE Inhibitors

| Statistical Parameter | Value |

|---|---|

| R² (Coefficient of Determination) | 0.81 |

| R²_adj (Adjusted R²) | 0.78 |

| Q²_cv (Cross-validated R²) | 0.56 |

| R²_Test set (External Validation) | 0.82 |

Source: 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase plos.orgnih.gov

Computational Assessment of Molecular Properties (e.g., Lipophilicity)

The physicochemical properties of a molecule are fundamental determinants of its biological activity, governing aspects like absorption, distribution, and membrane permeability. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences these processes. Computational tools can reliably estimate LogP and other properties, guiding the design of molecules with improved drug-like characteristics. acdlabs.comnih.gov

The morpholine ring is frequently incorporated into molecules to enhance properties like solubility and membrane permeability. nih.govnih.gov The carbamate group is considered semi-polar and can participate in hydrogen bonding as both a donor and an acceptor, further influencing a molecule's interaction with biological systems. nih.gov

| Compound | Structure | Computed LogP (XLogP3) | Data Source |

|---|---|---|---|

| tert-butyl N-(morpholin-2-ylmethyl)carbamate |  | 0.2 | PubChem nih.gov |

| Benzyl (piperidin-2-ylmethyl)carbamate |  | 1.9 | PubChem nih.gov |

The data illustrates that replacing the benzyl group with a tert-butyl group and maintaining the core morpholine structure results in lower lipophilicity. Conversely, replacing the morpholine's oxygen with a methylene (B1212753) group (to form a piperidine (B6355638) ring) while keeping the benzyl carbamate portion increases the predicted lipophilicity. Such in silico assessments are crucial for optimizing a compound's pharmacokinetic profile.

Prediction of Toxicity Parameters using Software Tools

In silico toxicology is a rapidly advancing field that uses computational methods to predict the potential adverse effects of chemicals, aiming to reduce reliance on animal testing and identify potential liabilities early in the development process. nih.govresearchgate.net A wide array of commercial and freely available software tools employ (Quantitative) Structure-Activity Relationship ([Q]SAR) models, rule-based expert systems, and other algorithms to predict various toxicity endpoints. researchgate.neteuropa.eu

These programs analyze a molecule's structure to flag toxicophores (substructures known to be associated with toxicity) or to estimate toxicological properties based on models trained on large datasets of known chemicals. researchgate.net Predicted endpoints can range from acute toxicity and mutagenicity to organ-specific effects and skin irritation. acdlabs.comepa.gov

| Software Tool | Primary Function / Predicted Endpoints | Source |

|---|---|---|

| ACD/Tox Suite | Predicts acute and aquatic toxicity, mutagenicity, hERG inhibition, irritation, and other endpoints. | acdlabs.com |

| Derek Nexus | A knowledge-based expert system that predicts toxicity by identifying toxicophores. | researchgate.net |

| TOPKAT | Predicts mutagenicity, developmental toxicity, rodent carcinogenicity, and rat oral LD50 using QSAR models. | europa.eu |

| T.E.S.T. (Toxicity Estimation Software Tool) | An open-source tool from the U.S. EPA that estimates toxicity endpoints like fathead minnow LC50, daphnia magna LC50, and oral rat LD50. | epa.gov |

| Toxtree | A rule-based system that can classify chemicals and predict toxicity, incorporating methods like the Cramer scheme and alerts for skin sensitization. | europa.eu |

| OECD QSAR Toolbox | A comprehensive tool for read-across, trend analysis, and data gap filling for toxicity assessment. | toxnavigation.com |

As a practical example, GHS hazard classifications for the closely related analog, tert-butyl N-(morpholin-2-ylmethyl)carbamate, have been generated based on such predictive models.

| Hazard Statement Code | Description | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral |

| H315 | Causes skin irritation | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure |

Predicted GHS classifications for tert-butyl N-(morpholin-2-ylmethyl)carbamate. Source: PubChem nih.gov

Assessment of Metabolic Stability through Computational Methods

Software like ACD/MetaSense and tools such as SMARTCyp, which is integrated into other platforms like Toxtree, can predict the specific atoms within a molecule that are most susceptible to metabolism. europa.eutoxnavigation.com This allows chemists to computationally assess a molecule's metabolic liabilities and design analogs where these vulnerable positions are blocked, a strategy shown to improve pharmacokinetic profiles. nih.gov

| Structural Moiety | Computational/General Insight into Metabolic Stability | Source |

|---|---|---|

| Carbamate Group | Generally stable against proteases; can be used as a prodrug to delay first-pass metabolism and improve hydrolytic stability. | nih.govnih.gov |

| Cyclic Carbamate | Considered quite stable and typically does not undergo metabolic ring opening. | nih.govnih.gov |

| Morpholine Ring | Often incorporated to improve metabolic characteristics and overall pharmacokinetic properties. | researchgate.netnih.gov |

By applying these computational tools, researchers can build a comprehensive profile for a compound like this compound, predicting its physical properties, potential toxicities, and metabolic vulnerabilities before committing to extensive laboratory synthesis and testing.

Applications and Future Directions in Medicinal Chemistry

Role as Versatile Small Molecule Scaffolds in Drug Design

The morpholine (B109124) scaffold can be strategically employed to orient substituents in a specific three-dimensional arrangement, facilitating optimal interactions with biological targets. nih.gov In the context of central nervous system (CNS) drug discovery, the morpholine ring's well-balanced lipophilic–hydrophilic character and its flexible chair-like conformation make it a valuable component for improving blood-brain barrier permeability. nih.gov Thus, Benzyl (B1604629) (morpholin-2-ylmethyl)carbamate can serve as a starting point for the synthesis of libraries of compounds with potential applications in a wide range of therapeutic areas.

Table 1: Properties of the Morpholine Scaffold Relevant to Drug Design

| Property | Description | Reference |

| Solubility Enhancement | The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility. | nih.gov |

| Metabolic Stability | The morpholine ring is generally resistant to metabolic degradation, leading to improved in vivo stability. | nih.gov |

| Pharmacokinetic Improvement | Incorporation of a morpholine moiety can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. | nih.govnih.gov |

| Scaffolding Function | The defined geometry of the morpholine ring allows for the precise positioning of functional groups to interact with biological targets. | nih.gov |

| CNS Permeability | The balanced lipophilicity and hydrophilicity of the morpholine ring can facilitate passage through the blood-brain barrier. | nih.gov |

Utility as Protecting Groups in Organic Synthesis (e.g., Cbz-protecting groups)

The benzyl carbamate (B1207046) portion of Benzyl (morpholin-2-ylmethyl)carbamate highlights its utility in organic synthesis, specifically through the use of the benzyloxycarbonyl (Cbz or Z) group as a protecting group for the primary amine of the morpholin-2-ylmethyl moiety. total-synthesis.com The Cbz group is a cornerstone in peptide synthesis and the synthesis of complex molecules due to its stability under a variety of reaction conditions and its straightforward removal. total-synthesis.comijacskros.com

The protection of the amine with the Cbz group is typically achieved by reacting the amine with benzyl chloroformate under basic conditions. total-synthesis.com This protection is crucial during multi-step syntheses to prevent the nucleophilic amine from participating in unwanted side reactions. The Cbz group is notably stable to basic and most aqueous acidic conditions, providing a wide window for chemical transformations on other parts of the molecule. ijacskros.com Deprotection is most commonly and cleanly achieved through catalytic hydrogenation, which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com This orthogonality to many other protecting groups makes the Cbz group a highly valuable tool in the synthetic chemist's arsenal. total-synthesis.com

Strategies for Lead Optimization and Derivative Design

This compound serves as an excellent starting point for lead optimization and the design of derivatives. The core structure allows for systematic modifications to explore the structure-activity relationship (SAR) of a potential drug candidate. Key strategies include:

Modification of the Morpholine Ring: The nitrogen atom of the morpholine ring can be functionalized to introduce a variety of substituents, thereby altering the steric and electronic properties of the molecule and potentially enhancing target binding or modulating pharmacokinetic properties.

Derivatization at the Carbamate: While the Cbz group is primarily a protecting group, the carbamate linkage itself is a stable and desirable feature in many drug molecules, often acting as a bioisostere for an amide bond. nih.govacs.org The benzyl group can be replaced with other functionalities to explore different interactions with a biological target.

Chiral Synthesis: this compound can exist as enantiomers. The synthesis and evaluation of individual enantiomers, such as (S)-Benzyl (morpholin-2-ylmethyl)carbamate, is a critical step in lead optimization as biological targets are often stereospecific. lookchem.com

Development of Novel Therapeutic Agents based on the this compound Scaffold

While specific therapeutic agents directly derived from this compound are not extensively documented in publicly available research, the combination of the morpholine and carbamate motifs is present in numerous approved and investigational drugs. nih.govnih.gov The scaffold's potential is evident in its suitability for targeting a wide range of biological systems. For instance, morpholine-containing compounds have been investigated as anticancer, anti-inflammatory, and antiviral agents. researchgate.net The carbamate group is a key structural feature in drugs for various diseases, including cancer and neurological disorders. nih.gov Therefore, derivatives of this compound are logical candidates for the development of novel therapeutic agents across multiple disease areas.

Emerging Research Areas for Carbamates and Morpholine-Containing Compounds

The future of drug discovery will likely see continued and expanded use of both carbamate and morpholine-containing compounds. Emerging research directions include:

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders often relies on scaffolds that can be functionalized to bind to both a target protein and an E3 ubiquitin ligase. The versatility of the morpholine scaffold makes it an attractive component in the design of such molecules.

Novel Antibacterials and Antivirals: The morpholine ring is a component of some approved drugs with antimicrobial activity. The exploration of new derivatives of morpholine-containing scaffolds is a promising avenue for combating antibiotic resistance and emerging viral threats.

CNS Disorders: The favorable properties of morpholine-containing compounds for crossing the blood-brain barrier continue to make them a focus for the development of treatments for neurodegenerative diseases, psychiatric disorders, and brain cancers. nih.govmdpi.com

Conclusion

Summary of Key Findings on Benzyl (B1604629) (morpholin-2-ylmethyl)carbamate

Benzyl (morpholin-2-ylmethyl)carbamate is a chiral heterocyclic compound that has garnered attention as a valuable building block in organic synthesis and medicinal chemistry. The presence of both a morpholine (B109124) ring and a benzyl carbamate (B1207046) group within its structure provides a unique combination of physicochemical properties and potential biological activities. The morpholine moiety, a privileged scaffold in drug discovery, is known to improve the pharmacokinetic profile of drug candidates. nih.gove3s-conferences.org The carbamate functional group is also a key structural motif in numerous approved drugs and is often employed to create prodrugs with enhanced stability and bioavailability. researchgate.netresearchgate.net

The synthesis of chiral morpholine derivatives, such as this compound, presents specific challenges due to the need for stereocontrol. scirea.org General synthetic strategies for similar compounds often involve multi-step sequences starting from readily available chiral precursors. For instance, the synthesis of chiral carbamates can be approached through various methods, including the reaction of a chiral amine with a suitable benzyl chloroformate derivative. ukzn.ac.za While specific, detailed synthetic procedures for this compound are not widely published in readily accessible scientific literature, its availability from commercial suppliers, particularly the (S)-enantiomer, indicates that viable and reproducible synthetic routes have been developed. echemi.combldpharm.comossila.comfluorochem.co.uk These suppliers often indicate the availability of characterization data such as NMR and mass spectrometry, confirming the compound's structural identity.

Outstanding Questions and Challenges in Research

Despite its availability and the recognized potential of its structural components, a significant gap exists in the public domain regarding the specific biological activity and mechanism of action of this compound. While the morpholine and carbamate moieties are independently associated with a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities, dedicated studies on this particular compound are not extensively reported. e3s-conferences.orgresearchgate.net This lack of published biological data represents a primary outstanding question for researchers.

A significant challenge lies in the elucidation of its specific molecular targets. Without this information, its potential therapeutic applications remain speculative. Furthermore, the development of efficient and stereoselective synthetic routes that are amenable to large-scale production is a continuous challenge in the preparation of chiral drugs and their intermediates. scirea.org Overcoming these hurdles will be crucial for unlocking the full potential of this compound.

Future Prospects for the Compound's Academic and Pharmaceutical Development

The future prospects for this compound appear promising, primarily driven by its potential as a versatile intermediate in the synthesis of more complex and biologically active molecules. Its chiral nature and the presence of reactive functional groups make it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

In the academic realm, the compound serves as an excellent model for studying the structure-activity relationships of morpholine-containing carbamates. Further research into its conformational analysis and interaction with biological macromolecules could provide valuable insights for the rational design of new therapeutic agents.

From a pharmaceutical development perspective, the key to its future lies in the comprehensive evaluation of its biological properties. Should this compound or its derivatives demonstrate significant activity against a particular therapeutic target, it could pave the way for its progression into preclinical and clinical development. The established favorable properties of the morpholine scaffold in terms of pharmacokinetics suggest that compounds derived from this intermediate may possess desirable drug-like qualities. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.